Benzothiazole, 2,2'-dithiobis[6-nitro-
CAS No.: 121579-06-4
Cat. No.: VC14409306
Molecular Formula: C14H6N4O4S4
Molecular Weight: 422.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 121579-06-4 |
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Molecular Formula | C14H6N4O4S4 |
Molecular Weight | 422.5 g/mol |
IUPAC Name | 6-nitro-2-[(6-nitro-1,3-benzothiazol-2-yl)disulfanyl]-1,3-benzothiazole |
Standard InChI | InChI=1S/C14H6N4O4S4/c19-17(20)7-1-3-9-11(5-7)23-13(15-9)25-26-14-16-10-4-2-8(18(21)22)6-12(10)24-14/h1-6H |
Standard InChI Key | MFCGAIPEIISLHT-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)SSC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
2,2'-Dithiobis(benzothiazole) belongs to the benzothiazole family, featuring two benzothiazole moieties connected by a disulfide (-S-S-) linkage. The benzothiazole rings consist of a benzene fused to a thiazole, incorporating nitrogen and sulfur atoms within the heterocyclic structure. This configuration confers unique reactivity, particularly in redox reactions and radical formation.
Molecular Formula:
IUPAC Name: 1,2-Bis(benzo[d]thiazol-2-yl)disulfane
Synonym: Dibenzothiazol-2-yl disulfide
The disulfide bond is pivotal to its function as a vulcanization accelerator, enabling the compound to participate in sulfur cross-linking reactions during rubber curing .
Physical and Chemical Properties
The compound’s physicochemical profile is central to its industrial applicability and safety management. Key properties are summarized below:
The low water solubility and high thermal stability make it suitable for high-temperature industrial processes, while its combustible nature necessitates careful storage away from oxidizers .
Synthesis and Manufacturing Processes
The industrial synthesis of 2,2'-dithiobis(benzothiazole) involves the oxidation of 2-mercaptobenzothiazole (MBT), a process optimized for yield and environmental sustainability. A representative method employs potassium bromate () as an oxidizing agent in an acidic aqueous medium:
This approach minimizes waste compared to traditional methods using chlorine-based oxidants, aligning with green chemistry principles . The reaction proceeds under controlled heating, with the acidic medium facilitating protonation of the thiol group, enhancing oxidation efficiency.
Industrial Applications in Rubber Vulcanization
As a secondary vulcanization accelerator, 2,2'-dithiobis(benzothiazole) synergizes with primary accelerators like thiazoles to optimize the curing kinetics of rubber compounds. Its mechanism involves three stages:
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Initiation: Thermal cleavage of the disulfide bond generates benzothiazole-2-thiyl radicals.
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Cross-Linking: Radicals abstract hydrogen from polymer chains, creating active sites for sulfur bridges.
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Termination: Recombination of radicals stabilizes the cross-linked network .
The compound’s non-staining properties make it ideal for light-colored rubber products, while its resistance to scorching ensures consistent curing rates in thick-section components .
Health and Environmental Hazards
Despite its industrial value, 2,2'-dithiobis(benzothiazole) presents notable risks:
Health Hazards
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Acute Exposure: Skin and eye irritation upon contact, with potential for allergic dermatitis .
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Thermal Decomposition: Releases toxic fumes of sulfur oxides (), nitrogen oxides (), and carbon monoxide () .
Environmental Impact
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Aquatic Toxicity: Classified as H410 (toxic to aquatic life with long-lasting effects) .
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Persistence: Detected as a metabolite of wood preservatives in river systems, raising concerns about bioaccumulation .
Hazard Classification | GHS Codes | Precautionary Measures |
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Skin Sensitization | H317 | Use gloves and protective gear |
Aquatic Toxicity | H410 | Prevent environmental release |
Recent Research and Regulatory Developments
Analytical Chemistry Applications
A 2007 study demonstrated the compound’s utility in differentiating plasma thiols via centrifugally activated disulfide exchange, offering a novel diagnostic tool for oxidative stress biomarkers .
Environmental Monitoring
Research in 2005 identified 2,2'-dithiobis(benzothiazole) as a contaminant in river water linked to wood preservative runoff, prompting revisions in wastewater treatment guidelines .
Regulatory Landscape
The European Chemicals Agency (ECHA) mandates stringent reporting under REACH for quantities exceeding 1 ton/year, reflecting its dual role as an industrial workhorse and environmental pollutant .
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